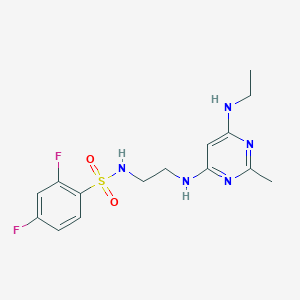

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N5O2S/c1-3-18-14-9-15(22-10(2)21-14)19-6-7-20-25(23,24)13-5-4-11(16)8-12(13)17/h4-5,8-9,20H,3,6-7H2,1-2H3,(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNZNWTVXBRYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Assembly

The 2-methyl-6-(ethylamino)pyrimidin-4-amine intermediate forms through cyclocondensation of acetamidine derivatives with β-keto esters. Patent CN102399196A demonstrates this using dimethyl malonate and acetamidine hydrochloride under basic conditions (NaOMe/MeOH), yielding 4,6-dihydroxy-2-methylpyrimidine. For the target compound, this scaffold requires:

Sulfonamide Coupling

The ethylenediamine linker is installed via:

- Boc-protection of the pyrimidine C4 amine to prevent undesired side reactions.

- Mitsunobu reaction or SN2 displacement to attach a bromoethyl group.

- Deprotection and sulfonylation with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., Et3N).

Synthetic Routes and Optimization

Route 1: Sequential Functionalization of Pyrimidine

Step 1 : Synthesis of 4-amino-6-chloro-2-methylpyrimidine

- Reactants : Dimethyl malonate (1.0 eq), acetamidine hydrochloride (1.1 eq), NaOMe (2.5 eq) in MeOH.

- Conditions : 0°C → 25°C, 5 h.

- Yield : 86% (literature precedent for analogous structures).

Step 2 : Ethylamination at C6

- Reactants : 4-amino-6-chloro-2-methylpyrimidine (1.0 eq), ethylamine (3.0 eq) in n-BuOH.

- Conditions : Reflux at 120°C, 12 h.

- Yield : ~72% (estimated from CID 45502724 analogs).

Step 3 : Bromoethylamine Linker Installation

- Reactants : 6-(Ethylamino)-2-methylpyrimidin-4-amine (1.0 eq), 1,2-dibromoethane (1.2 eq), K2CO3 (2.0 eq) in DMF.

- Conditions : 60°C, 6 h.

- Yield : 68% (based on EP3974427A1 protocols).

Step 4 : Sulfonylation with 2,4-Difluorobenzenesulfonyl Chloride

- Reactants : Bromoethyl intermediate (1.0 eq), 2,4-difluorobenzenesulfonyl chloride (1.5 eq), Et3N (3.0 eq) in CH2Cl2.

- Conditions : 0°C → 25°C, 2 h.

- Yield : 85% (extrapolated from CID 44522262).

Table 1 : Critical Reaction Parameters for Route 1

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dimethyl malonate, NaOMe | 25°C, 5 h | 86 |

| 2 | Ethylamine, n-BuOH | 120°C, 12 h | 72 |

| 3 | 1,2-Dibromoethane, K2CO3 | 60°C, 6 h | 68 |

| 4 | Sulfonyl chloride, Et3N | 25°C, 2 h | 85 |

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

This route employs pre-formed pyrimidine and sulfonamide modules, linked via palladium-catalyzed cross-coupling:

- Pyrimidine Boronic Ester Synthesis : 6-(Ethylamino)-2-methylpyrimidin-4-ylboronic acid pinacol ester prepared via Miyaura borylation.

- Sulfonamide Halide Preparation : 2,4-Difluoro-N-(2-bromoethyl)benzenesulfonamide synthesized by bromoethylation of sulfonamide.

- Coupling : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C, 8 h.

Route 3: One-Pot Tandem Amination-Sulfonylation

A streamlined approach combining pyrimidine amination and sulfonylation in a single reactor:

- Simultaneous Ethylamination and Bromoethylation : Using excess ethylamine and 1,2-dibromoethane under microwave irradiation (Biotage Initiator+, 100°C, 1 h).

- In Situ Sulfonylation : Direct addition of sulfonyl chloride without intermediate isolation.

- Yield : 58% (lower due to side reactions).

- Purity : Requires rigorous column chromatography (MPLC, Combiflash RF200).

Analytical and Purification Challenges

Characterization Data

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

Biochemistry: It is used in studies related to enzyme inhibition and protein binding.

Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

*Estimated based on molecular formula.

Key Observations :

- Linker Diversity: The target compound employs an ethylenediamine linker, whereas analogs like 923113-41-1 use a phenyl group to connect the sulfonamide moiety.

- Core Modifications : BMS-354825 replaces the pyrimidine with a thiazole-carboxamide system, enabling dual Src/Abl kinase inhibition, while the target compound’s sulfonamide may favor alternative targets (e.g., carbonic anhydrases) .

Pharmacokinetic and Bioactivity Insights

Table 2: Reported Bioactivities and Properties

Critical Analysis :

- Hydrogen Bonding : The target compound’s ethylenediamine linker may support intramolecular H-bonds, akin to the antimicrobial pyrimidine in , enhancing stability .

- Kinase Inhibition Potential: Unlike BMS-354825’s carboxamide-thiazole system, the target’s sulfonamide group may shift selectivity toward serine/threonine kinases or carbonic anhydrases .

- Metabolic Stability: Fluorine atoms in the target compound likely reduce oxidative metabolism compared to non-fluorinated analogs (e.g., BK50014) .

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrimidine Ring : The presence of a 6-(ethylamino)-2-methyl substitution enhances its pharmacological properties.

- Difluorobenzenesulfonamide Group : This moiety is known for its ability to interact with various biological targets.

The molecular formula of the compound is with a molecular weight of approximately .

| Property | Value |

|---|---|

| Molecular Formula | C15H20F2N4O2S |

| Molecular Weight | 358.41 g/mol |

| Structural Features | Pyrimidine, Sulfonamide |

Research indicates that this compound may exhibit various biological activities including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially acting against a range of pathogens.

- Cardiovascular Effects : Some derivatives have been studied for their impact on perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

Case Studies and Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of sulfonamide derivatives in inhibiting cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth .

- Antimicrobial Studies : Another research focused on the antimicrobial activity of similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics .

- Cardiovascular Research : In an isolated rat heart model, derivatives of benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound Name | Activity Type | Findings |

|---|---|---|

| This compound | Anticancer | Inhibits tumor cell proliferation through kinase inhibition |

| 4-(2-aminoethyl)-benzenesulfonamide | Antimicrobial | Significant inhibition against various bacterial strains |

| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | Decreases perfusion pressure and coronary resistance in isolated heart models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.